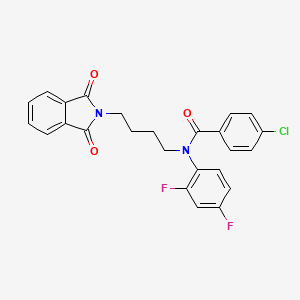
GNF-Pf-3793
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-N-(3-methylphenyl)-8-(thiophen-2-yl)-4-thia-2-azatricyclo[7500^{3,7}]tetradeca-1,3(7),5,8-tetraene-5-carboxamide is a complex organic compound with a unique structure that includes a thiophene ring, a cycloheptathiophene ring, and an amino group
Applications De Recherche Scientifique
6-amino-N-(3-methylphenyl)-8-(thiophen-2-yl)-4-thia-2-azatricyclo[7.5.0.0^{3,7}]tetradeca-1,3(7),5,8-tetraene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
Target of Action
GNF-Pf-3793, also known as 3-amino-4-(thiophen-2-yl)-N-(m-tolyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide, primarily targets the human indoleamine 2,3-dioxygenase 2 (hIDO2) . hIDO2 is an enzyme that plays a significant role in the metabolism of tryptophan along the kynurenine pathway .
Mode of Action
This compound acts as a potent inhibitor of hIDO2 . It significantly reduces the activity of hIDO2, thereby affecting the metabolism of tryptophan .
Biochemical Pathways
The inhibition of hIDO2 by this compound affects the kynurenine pathway , which is the primary route of tryptophan metabolism . This pathway is involved in the production of several bioactive metabolites, including kynurenine, quinolinic acid, and kynurenic acid, which have various effects on the nervous and immune systems .
Pharmacokinetics
It is known that the compound has a ki value of 097 μM, indicating a high binding affinity for hIDO2
Result of Action
The inhibition of hIDO2 by this compound leads to a decrease in the production of kynurenine and other downstream metabolites in the kynurenine pathway . This can have various effects on cellular function and immunity, as these metabolites play important roles in regulating immune responses and neuronal activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by factors such as temperature, pH, and the presence of other substances in the environment . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-N-(3-methylphenyl)-8-(thiophen-2-yl)-4-thia-2-azatricyclo[7.5.0.0^{3,7}]tetradeca-1,3(7),5,8-tetraene-5-carboxamide typically involves multi-step organic reactions. One common method includes the Stille coupling reaction, which is used to form carbon-carbon bonds between organotin compounds and halides . The reaction conditions often require the use of palladium catalysts and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-amino-N-(3-methylphenyl)-8-(thiophen-2-yl)-4-thia-2-azatricyclo[7.5.0.0^{3,7}]tetradeca-1,3(7),5,8-tetraene-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[3,2-b]thiophene derivatives: These compounds share a similar thiophene-based structure and are used in similar applications.
Diketopyrrolopyrrole derivatives: Known for their electronic properties and used in organic electronics.
Uniqueness
6-amino-N-(3-methylphenyl)-8-(thiophen-2-yl)-4-thia-2-azatricyclo[7.5.0.0^{3,7}]tetradeca-1,3(7),5,8-tetraene-5-carboxamide is unique due to its combination of functional groups and ring systems, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Propriétés
IUPAC Name |
6-amino-N-(3-methylphenyl)-8-thiophen-2-yl-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraene-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3OS2/c1-14-7-5-8-15(13-14)26-23(28)22-21(25)20-19(18-11-6-12-29-18)16-9-3-2-4-10-17(16)27-24(20)30-22/h5-8,11-13H,2-4,9-10,25H2,1H3,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENCRDRZCWAPOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C3=C(C4=C(CCCCC4)N=C3S2)C5=CC=CS5)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2404735.png)
![2-(((3-Bromo-[1,1'-biphenyl]-4-yl)oxy)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2404736.png)

![6-[(E)-2-(4-chlorophenyl)ethenyl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2404739.png)

![2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2404747.png)






